molecular formula C16H24ClNO3S B6011774 [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol

[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol

Cat. No. B6011774
M. Wt: 345.9 g/mol
InChI Key: PRFRSTATTMZQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol, also known as CP-55940, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. It has also been shown to modulate immune function and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has several advantages for use in lab experiments, including its potent and selective activity at the cannabinoid receptors, as well as its stability and availability. However, it also has limitations, including its potential for off-target effects and its complex pharmacology.

Future Directions

There are several potential future directions for the study of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol, including:
1. Further exploration of its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.
2. Investigation of its anti-cancer properties and its potential use as an anti-cancer agent.
3. Development of more selective and potent analogs of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol for use in research and potential therapeutic applications.
4. Exploration of its potential for modulating immune function and its potential use in the treatment of autoimmune disorders.
5. Investigation of its potential for modulating the endocannabinoid system and its interactions with other neurotransmitter systems.
In conclusion, [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol is a synthetic cannabinoid compound that has been studied extensively for its potential therapeutic applications. Its potent activity at the cannabinoid receptors and its wide range of biochemical and physiological effects make it a promising candidate for further research and potential therapeutic development.

Synthesis Methods

The synthesis of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol involves several steps, starting with the reaction of 3-chlorobenzyl chloride with piperidine to form 3-(3-chlorobenzyl)piperidine. This intermediate is then reacted with propylsulfonyl chloride to form 3-(3-chlorobenzyl)-1-(propylsulfonyl)piperidine. The final step involves the reduction of this compound with sodium borohydride to form [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol.

Scientific Research Applications

[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3S/c1-2-9-22(20,21)18-8-4-7-16(12-18,13-19)11-14-5-3-6-15(17)10-14/h3,5-6,10,19H,2,4,7-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFRSTATTMZQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)(CC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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